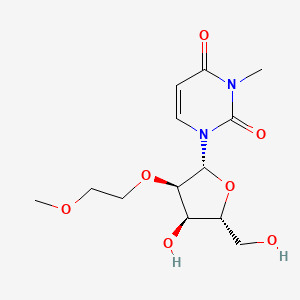

m3Ura-MeOEt(-2)Ribf

Description

The Radioactive Isotope Beam Factory (RIBF) is a world-leading heavy-ion accelerator facility at the RIKEN Nishina Center for Accelerator-Based Science (Japan). It produces intense radioactive ion (RI) beams via projectile fragmentation or fission of uranium-238 nuclei accelerated to 70% the speed of light . The facility consists of four cyclotron rings (RRC, FRC, IRC, SRC) and multiple injectors, enabling the generation of over 4,000 unstable isotopes, including neutron-rich nuclei critical for studying nuclear astrophysics, exotic nuclear structures, and applications in medicine and materials science .

RIBF’s superconducting ring cyclotron (SRC), the world’s largest at 18 meters in diameter, delivers uranium beams with intensities up to 0.27 pμA . Since 2007, RIBF has discovered 45+ new isotopes in a single experiment , mapped the neutron drip line for fluorine and neon isotopes , and observed tetra-neutron states . Its multidisciplinary research spans cancer therapy, plant mutation breeding, and transmutation of nuclear waste .

Properties

Molecular Formula |

C13H20N2O7 |

|---|---|

Molecular Weight |

316.31 g/mol |

IUPAC Name |

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C13H20N2O7/c1-14-9(17)3-4-15(13(14)19)12-11(21-6-5-20-2)10(18)8(7-16)22-12/h3-4,8,10-12,16,18H,5-7H2,1-2H3/t8-,10-,11-,12-/m1/s1 |

InChI Key |

CZDMOSZQRJZGTI-HJQYOEGKSA-N |

Isomeric SMILES |

CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OCCOC |

Canonical SMILES |

CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)OCCOC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Facilities

RIBF is part of a global network of next-generation RI beam facilities. Key comparisons include:

RIBF vs. Facility for Rare Isotope Beams (FRIB, USA)

RIBF and FRIB employ complementary techniques: RIBF uses in-flight fragmentation, while FRIB leverages isotope separation on-line (ISOL). RIBF’s uranium beam intensity is currently higher, but FRIB aims to surpass this with advanced ion sources .

RIBF vs. FAIR (Germany)

FAIR focuses on high-energy nuclear physics, while RIBF prioritizes low-energy reactions relevant to stellar nucleosynthesis. Both facilities collaborate on r-process studies .

RIBF vs. ISOL Facilities (e.g., CERN-ISOLDE)

| Parameter | RIBF | ISOLDE |

|---|---|---|

| Production Method | In-flight fragmentation | Isotope separation on-line (ISOL) |

| Beam Purity | Lower (mixed fragments) | Higher (laser-ionized beams) |

| Ion Species | Neutron-rich, short-lived (ms–s) | Neutron-deficient, longer-lived |

| Applications | Nuclear structure, fission studies | Precision physics, medical isotopes |

RIBF excels in accessing extremely neutron-rich nuclei (e.g., 78Ni ), while ISOLDE provides cleaner beams for atomic physics .

Research Impact and Technological Advancements

- Nuclear Structure : RIBF confirmed the double magic number in 78Ni, revealing enhanced stability from neutron-proton interactions .

- r-Process Studies: RIBF produced neutron-rich isotopes like 125Ru and 128Pd, directly informing models of heavy-element formation in supernovae .

- Applied Sciences : RIBF’s ion beams induce plant mutations for agricultural research and enable cancer therapy development via targeted radiation .

- Upgrades : The 2023 RIBF upgrade aims to increase beam intensity 1,000-fold, enabling studies of superheavy nuclei and neutron-star matter .

Notes on the Query

All citations pertain to the RIKEN Radioactive Isotope Beam Factory (RIBF), a nuclear physics facility. If “m3Ura-MeOEt(-2)Ribf” refers to a biochemical compound (e.g., methylated uracil derivative), additional context or data sources would be required for comparison.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.